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Compound of Interest

Compound Name: 4-Bromo-2,3,6-trichlorophenol

CAS No.: 13311-72-3

Cat. No.: B084844

Get Quote

Chemical Class: Polyhalogenated Phenol | CAS: 13311-72-3[1][2]

Part 1: Molecular Architecture & Physicochemical
Profile
4-Bromo-2,3,6-trichlorophenol represents a "mixed-halogen" scaffold. Its utility in synthesis

stems from the electronic and steric differentiation between the bromine atom at the para

position and the chlorine atoms at the ortho/meta positions. This asymmetry allows for

chemoselective transformations that are impossible with symmetric congeners like

pentachlorophenol.

Structural Specifications
The molecule features a phenol core substituted with chlorine at positions 2, 3, and 6, and

bromine at position 4.[2] Position 5 remains unsubstituted (hydrogen), creating a specific steric

pocket.
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Property Value Source/Derivation

Molecular Formula C₆H₂BrCl₃O Standard

Molecular Weight 276.34 g/mol Calculated

Exact Mass 275.835 g/mol
Isotope pattern dominance

⁷⁹Br, ³⁵Cl

Melting Point 73–75 °C Experimental [1]

LogP (Octanol/Water) 4.5 High Lipophilicity [2]

pKa (Acid Dissociation) ~5.2 (Predicted)

Derived from 2,4,6-TCP (pKa

6.23) and Pentachlorophenol

(pKa 4.74)

H-Bond Donor 1 (Phenolic OH) Structural

H-Bond Acceptor 1 (Phenolic OH) Structural

Electronic Character & Acidity
The presence of three chlorine atoms and one bromine atom exerts a strong electron-

withdrawing effect (Inductive

and Resonance

effects).

Acidity: The ortho-chlorines (positions 2,6) stabilize the phenoxide anion via inductive

withdrawal and steric inhibition of solvation, significantly lowering the pKa compared to

phenol (pKa 10). It acts as a weak acid in aqueous buffers, capable of uncoupling oxidative

phosphorylation in mitochondria by shuttling protons across lipid membranes [3].

Nucleophilicity: The oxygen center is less nucleophilic than in non-halogenated phenols but

can still participate in O-alkylation under basic conditions.

Part 2: Synthetic Pathways
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The synthesis of 4-Bromo-2,3,6-trichlorophenol relies on the directing effects of the hydroxyl

group. In 2,3,6-trichlorophenol, the hydroxyl group directs incoming electrophiles to the para

position (C4), which is the only open site activated by resonance.

Core Synthesis: Electrophilic Aromatic Bromination
Precursor: 2,3,6-Trichlorophenol Reagent: Bromine (

) Solvent: Chlorobenzene or Carbon Tetrachloride (

)

Mechanism:

Activation: The phenolic hydroxyl group activates the ring.[3][4][5]

Regioselectivity: Positions 2 and 6 are blocked by Cl. Position 3 is deactivated by Cl.

Position 5 is meta to OH (deactivated). Position 4 is para to OH (strongly activated).

Substitution:

attacks C4, followed by deprotonation to restore aromaticity.

Experimental Protocol (Bench Scale)
Note: This protocol is adapted from standard halogenation procedures for polyhalophenols [4].

Preparation: Dissolve 10.0 g (50.6 mmol) of 2,3,6-trichlorophenol in 50 mL of glacial acetic

acid or chlorobenzene.

Addition: Cool the solution to 10–15 °C. Add a solution of bromine (8.9 g, 55.6 mmol, 1.1 eq)

in 10 mL solvent dropwise over 30 minutes.

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (Hexane/Ethyl Acetate 4:1) or

HPLC.

Quench: Pour the mixture into 200 mL ice water containing 10% sodium bisulfite (

) to neutralize excess bromine.
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Isolation: Filter the precipitate. Recrystallize from ethanol/water or petroleum ether to yield

white/off-white needles.

Part 3: Reactivity & Chemoselectivity
The defining feature of this molecule is the C-Br bond, which is significantly weaker and more

polarizable than the C-Cl bonds. This allows for site-selective functionalization.

Chemoselective Cross-Coupling
In Palladium-catalyzed reactions (Suzuki-Miyaura, Stille), oxidative addition occurs

preferentially at the C-Br bond. This allows researchers to replace the bromine at C4 with aryl,

vinyl, or alkyl groups while leaving the trichloro-pattern intact.

Reaction: 4-Bromo-2,3,6-trichlorophenol +

4-Aryl-2,3,6-trichlorophenol.

Utility: Synthesis of biaryl pesticides or polyhalogenated biphenyl ethers (PBDE precursors).

Visualization of Reactivity Pathways
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Click to download full resolution via product page

Figure 1: Chemoselective reactivity map demonstrating the divergent pathways for the hydroxyl

group (O-alkylation) versus the bromine substituent (Cross-coupling).

Part 4: Safety & Toxicology (E-E-A-T)
Hazard Classification:

Acute Toxicity: High. Like most halophenols, it is readily absorbed through the skin.

Mechanism of Action: Uncoupling of mitochondrial oxidative phosphorylation. The lipophilic

anion transports protons across the inner mitochondrial membrane, dissipating the proton

gradient required for ATP synthesis [3].

Environmental Fate: Persistent Organic Pollutant (POP) characteristics. Photolysis may lead

to the formation of polyhalogenated dibenzo-p-dioxins (PXDDs) if irradiated in the solid

phase or concentrated solution [5].

Handling Protocol:

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust or vapors.

Waste: Segregate as halogenated organic waste. Do NOT mix with strong oxidizers.

Part 5: Analytical Characterization
To validate the identity of synthesized or purchased material, use the following spectral

signatures:
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Technique Expected Signature Diagnostic Note

¹H NMR
Singlet at

~7.6–7.8 ppm

Only one aromatic proton

exists (H5). Shift is deshielded

by ortho-Cl and para-Br.

¹³C NMR 6 distinct signals

C-OH (deshielded, ~150 ppm),

C-Br (~110-120 ppm), C-Cl

(120-130 ppm).

Mass Spec (EI)
Molecular ion

at m/z 274, 276, 278

Complex isotope cluster due to

3Cl + 1Br. Look for

characteristic M+2, M+4

patterns.

IR Spectroscopy
Broad band 3200–3500 cm⁻¹

(OH)

Sharp peaks < 800 cm⁻¹

indicate C-Cl and C-Br

stretching.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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